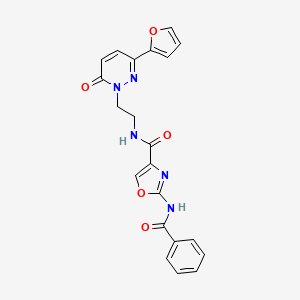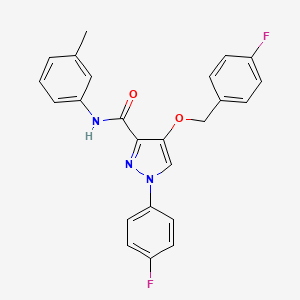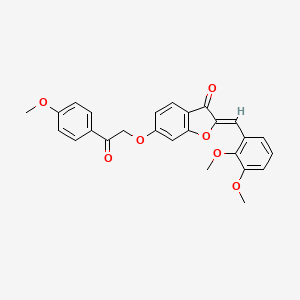![molecular formula C19H23ClN2OS B2545995 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-66-2](/img/structure/B2545995.png)
1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups and sulfanyl linkages. These compounds are of interest due to their potential biological activities, such as anti-inflammatory properties and GABA B receptor antagonism .
Synthesis Analysis
The synthesis of related compounds involves the use of chlorophenyl as a key structural component. For instance, the synthesis of anti-inflammatory compounds with a 2-chlorophenyl moiety linked to a triazole ring and further connected to a phenyl ethanone group has been reported . The synthesis process includes purification by flash chromatography and characterization by spectral and elemental analysis. Similarly, the synthesis of chlorophenyl-containing compounds with different nucleophiles has been explored, indicating a strong tendency to β-elimination of HCl depending on the nucleophile used .
Molecular Structure Analysis
The molecular structure of chlorophenyl-containing compounds can be complex, with the potential for diastereomerism as seen in the synthesis of diastereomerically pure trithiacycles . The stereochemistry and symmetry of the corresponding sulfoxides are crucial for determining the meso- or (±)-form of these compounds. X-ray crystal structure determination has been employed to characterize such structures .
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds can vary depending on the substituents and the type of nucleophiles involved in the reactions. For example, the title compounds in paper were substituted by a series of O-, N-, and S-nucleophiles, with sulfur nucleophiles yielding the best results. The reactivity towards different nucleophiles and the tendency for β-elimination of HCl are important considerations in the chemical reactions of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-containing compounds are influenced by their molecular structure. The presence of different functional groups, such as the triazole ring in anti-inflammatory compounds , or the sulfonic and phosphonic acids as GABA B receptor antagonists , can affect properties like solubility, acidity, and biological activity. The anti-inflammatory activity of these compounds has been evaluated using the carrageenan-induced paw edema test, with some derivatives showing remarkable activity . The antagonistic properties of the synthesized chlorinated acids at the GABAB receptor have also been quantified, with the sulfonic acid derivative showing stronger activity .
Applications De Recherche Scientifique
Antibody Development and Environmental Analysis
Research on antibody development for detecting environmental contaminants highlights the importance of specific chemical structures in creating sensitive assays for environmental monitoring and risk control. Such methodologies could be applicable for detecting or studying the environmental fate of "1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol" and similar compounds, emphasizing the relevance of chemical specificity in environmental toxicology and risk assessment (Fránek & Hruška, 2018).
Impact of Chlorophenols on Aquatic Environments
Chlorophenols, related to the chlorophenyl component of the compound , have been evaluated for their environmental impact, particularly in aquatic ecosystems. Studies suggest moderate toxic effects on mammalian and aquatic life, with certain chlorophenols exhibiting considerable toxicity upon long-term exposure. This research area underscores the significance of assessing the ecological and health risks associated with the release of chlorophenyl-containing compounds into the environment (Krijgsheld & Gen, 1986).
Pharmacological Applications of Phenylpiperazine Derivatives
Phenylpiperazine derivatives, akin to the phenylpiperazino moiety of the compound, have been extensively explored for their therapeutic potential, particularly in treating central nervous system (CNS) disorders. This suggests potential research avenues for "1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol" in pharmaceutical sciences, especially in designing new therapeutics for CNS conditions (Maia, Tesch, & Fraga, 2012).
Antioxidant Capacity and Chemical Analysis
Research on the antioxidant capacity of various compounds and the development of assays for their determination could be relevant to studying the biochemical and pharmacological properties of "1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol." Such studies are crucial for understanding the potential health benefits and mechanisms of action of compounds with antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJKFIJDIBBJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)
![N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2545922.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)




![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)